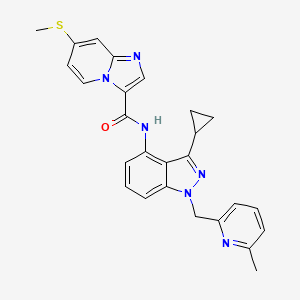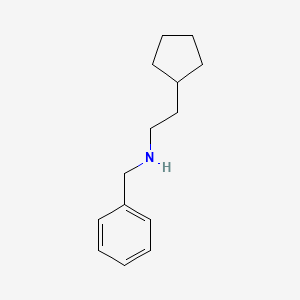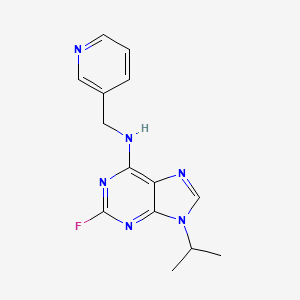
3-(cyclobutyloxy)-2-Pyridinemethanol
概要
説明
3-(cyclobutyloxy)-2-Pyridinemethanol is an organic compound that features a pyridine ring substituted with a methanol group and a cyclobutyloxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclobutyloxy)-2-Pyridinemethanol can be achieved through several synthetic routes. One common method involves the reaction of 2-pyridinemethanol with cyclobutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-(cyclobutyloxy)-2-Pyridinemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include various alcohols and amines.
Substitution: Products depend on the nucleophile used and can include ethers, esters, and other substituted derivatives.
科学的研究の応用
3-(cyclobutyloxy)-2-Pyridinemethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and coordination compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and catalysts for industrial processes.
作用機序
The mechanism of action of 3-(cyclobutyloxy)-2-Pyridinemethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical processes, influencing cellular functions and pathways .
類似化合物との比較
Similar Compounds
2-Pyridinemethanol: A simpler analog without the cyclobutyloxy group.
3-Pyridinemethanol: Similar structure but lacks the cyclobutyloxy substitution.
Cyclobutylmethanol: Contains the cyclobutyl group but lacks the pyridine ring.
Uniqueness
3-(cyclobutyloxy)-2-Pyridinemethanol is unique due to the presence of both the pyridine ring and the cyclobutyloxy group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC名 |
(3-cyclobutyloxypyridin-2-yl)methanol |
InChI |
InChI=1S/C10H13NO2/c12-7-9-10(5-2-6-11-9)13-8-3-1-4-8/h2,5-6,8,12H,1,3-4,7H2 |
InChIキー |
VZCDLPZCAXGDMS-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)OC2=C(N=CC=C2)CO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Iodo-2-phenylfuro[2,3-c]pyridin-7-amine](/img/structure/B8602272.png)





![4-(2-hexyl-1H-imidazo[4,5-c]quinolin-1-yl)butan-1-amine](/img/structure/B8602313.png)
![2-(Methylsulfanyl)-N-pentyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B8602314.png)



